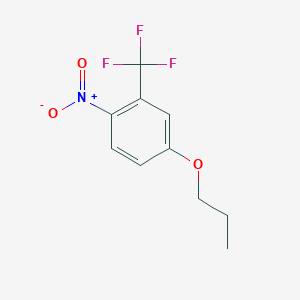
1-Nitro-4-propoxy-2-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Nitro-4-propoxy-2-(trifluoromethyl)benzene is a nitrobenzene derivative that has gained significant attention due to its diverse applications. It is a yellow crystalline solid with a molecular formula of C10H9F3NO3 and a molecular weight of 259.18 g/mol. This compound is primarily used as a starting material in the synthesis of various pharmaceutical and industrial products.
準備方法
Synthetic Routes and Reaction Conditions: 1-Nitro-4-propoxy-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 4-propoxy-2-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale nitration reactors equipped with cooling systems to manage the heat generated during the reaction. The crude product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 1-Nitro-4-propoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 1-Amino-4-propoxy-2-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Nitro-4-propoxy-2-(trifluoromethyl)benzene is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism by which 1-Nitro-4-propoxy-2-(trifluoromethyl)benzene exerts its effects depends on the specific application. In reduction reactions, the nitro group is converted to an amine, which can then participate in further chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
類似化合物との比較
- 1-Nitro-4-(trifluoromethyl)benzene
- 1-Methyl-4-nitro-2-(trifluoromethyl)benzene
Comparison: 1-Nitro-4-propoxy-2-(trifluoromethyl)benzene is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The trifluoromethyl group in all these compounds contributes to their stability and lipophilicity, making them useful in various chemical and pharmaceutical applications.
特性
IUPAC Name |
1-nitro-4-propoxy-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-2-5-17-7-3-4-9(14(15)16)8(6-7)10(11,12)13/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIQKAGCFOOVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














